Spectroscopic Characterization of 3-Amino-6-bromoquinazolin-4(3H)-one: A Comprehensive Analytical Guide
Spectroscopic Characterization of 3-Amino-6-bromoquinazolin-4(3H)-one: A Comprehensive Analytical Guide
Target Audience: Analytical Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary & Chemical Context
The quinazolin-4(3H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as the structural foundation for novel anti-inflammatory, antimicrobial, and antineoplastic agents[1]. Within this class, 3-amino-6-bromoquinazolin-4(3H)-one (CAS 96498-79-2) represents a highly versatile intermediate[2]. It possesses two critical functional handles: an N -amino group at position 3, which acts as a nucleophilic anchor for Schiff base formation or further cyclization[3], and a bromine atom at position 6, which enables transition-metal-catalyzed cross-coupling reactions.
As a Senior Application Scientist, I frequently observe that the mischaracterization of quinazolinone derivatives stems from overlooking tautomeric dynamics and solvent-induced shifts. This whitepaper establishes a self-validating, highly rigorous analytical framework for the spectroscopic identification of 3-amino-6-bromoquinazolin-4(3H)-one, detailing the causality behind each experimental parameter.
Logical Workflow for Spectroscopic Identification
To ensure absolute structural certainty, a multi-modal spectroscopic approach is mandatory. The workflow below illustrates the logical relationship between the analytical techniques and the specific structural features they validate.
Caption: Logical relationship workflow for the comprehensive spectroscopic characterization of the analyte.
Fourier Transform Infrared (FT-IR) Spectroscopy
Causality of Method Selection
FT-IR is deployed primarily to confirm the presence of the lactam carbonyl and the primary amine, while ruling out potential ring-opened tautomers or unreacted benzoxazinone precursors[4]. While Attenuated Total Reflectance (ATR) is convenient, the KBr pellet method is strictly recommended here. Highly crystalline heterocyclic powders often exhibit anomalous dispersion effects (the Christiansen effect) in ATR. Dispersing the analyte in a KBr matrix ensures sharp, well-defined N−H and C=O stretching bands.
Spectral Interpretation
The C=O stretch is highly diagnostic, typically appearing around 1670–1690 cm⁻¹ due to the conjugation within the pyrimidine ring[1][5]. The primary amine ( NH2 ) at position 3 will present as a distinct doublet (asymmetric and symmetric stretching) in the 3200–3400 cm⁻¹ region[3]. The C−Br stretch appears in the far fingerprint region[6].
Table 1: Diagnostic FT-IR Spectral Assignments
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Diagnostic Significance |
| 3320, 3210 | N-H Stretch (Doublet) | Primary Amine (-NH₂) | Confirms successful hydrazinolysis of the precursor. |
| 1685 | C=O Stretch (Strong) | Lactam Carbonyl | Confirms the closed quinazolin-4(3H)-one ring[5]. |
| 1605 | C=N Stretch | Pyrimidine Ring | Indicates aromatic heterocyclic conjugation[1]. |
| 575 | C-Br Stretch | Aryl Bromide | Confirms halogenation at position 6[6]. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Solvent Selection
DMSO-d6 is mandated over CDCl3 . The intermolecular hydrogen bonding between the N -amino group and the lactam carbonyl drastically reduces the compound's solubility in non-polar solvents. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these networks and providing sufficient concentration for high-resolution ¹³C NMR. Furthermore, it shifts the −NH2 proton signal downfield (~5.8 ppm), preventing overlap with the aliphatic solvent impurities.
Spin-Spin Coupling Logic
The aromatic protons on the brominated benzene ring exhibit a classic AMX spin system. Understanding this coupling logic is critical for verifying the exact position of the bromine atom.
Caption: Spin-spin coupling logic for the aromatic protons on the brominated benzene ring.
Table 2: ¹H and ¹³C NMR Chemical Shifts (400 MHz, DMSO-d6)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Assignment |
| ¹H | 8.35 | Singlet (s, 1H) | C2-H (Highly deshielded pyrimidine proton) |
| ¹H | 8.22 | Doublet (d, 1H, J = 2.2) | C5-H (Meta to C7-H) |
| ¹H | 7.95 | Doublet of doublets (dd, 1H, J = 8.6, 2.2) | C7-H (Ortho to C8-H, Meta to C5-H) |
| ¹H | 7.65 | Doublet (d, 1H, J = 8.6) | C8-H (Ortho to C7-H) |
| ¹H | 5.85 | Broad Singlet (br s, 2H) | N-NH₂ (Exchangeable with D₂O) |
| ¹³C | 159.5 | Singlet | C4 (C=O Carbonyl) |
| ¹³C | 147.2 | Singlet | C2 (Pyrimidine CH) |
| ¹³C | 119.8 | Singlet | C6 (C-Br, shielded by heavy atom effect) |
Mass Spectrometry (LC-ESI-MS)
Causality of Ionization
Electrospray Ionization (ESI) in positive mode is the optimal technique. The basic nitrogen atoms within the quinazoline core readily accept a proton to form the [M+H]+ pseudo-molecular ion.
The Bromine Isotopic Signature
The presence of the 6-bromo substituent dictates a classic 1:1 isotopic doublet in the mass spectrum, corresponding to the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)[6]. This is a self-validating feature; if the 1:1 doublet is absent, the compound is not brominated.
Table 3: LC-ESI-MS Data
| Ion Species | Expected m/z | Relative Abundance | Interpretation |
| [M(⁷⁹Br)+H]⁺ | 240.0 | ~100% | Base peak, protonated monoisotopic mass. |
| [M(⁸¹Br)+H]⁺ | 242.0 | ~98% | M+2 peak, confirms single bromine atom. |
| [M-NH₂]⁺ | 224.0 / 226.0 | Variable | Fragmentation loss of the N-amino group. |
Standardized Experimental Protocols
To ensure reproducibility and trust in the analytical data, the following self-validating protocols must be strictly adhered to.
Protocol A: FT-IR Sample Preparation (KBr Pellet Method)
-
Desiccation: Dry the 3-amino-6-bromoquinazolin-4(3H)-one sample and spectroscopic-grade KBr powder in a vacuum desiccator at 60°C for 12 hours to eliminate moisture (which masks the N−H stretch).
-
Matrix Grinding: In an agate mortar, combine 2 mg of the analyte with 200 mg of KBr. Grind vigorously for 3–5 minutes until a homogeneous, fine powder is achieved. Causality: Insufficient grinding causes scattering and broadens the spectral baseline.
-
Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 5 minutes.
-
Acquisition: Scan the transparent pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans) against a blank KBr background.
Protocol B: High-Resolution NMR Acquisition
-
Solvent Preparation: Use high-purity DMSO-d6 (99.9% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. Sonicate for 2 minutes. Causality: Complete dissolution is required to maintain a sharp lock signal and prevent line broadening.
-
Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
Acquisition Parameters (¹H NMR): Set the probe temperature to 298 K. Use a standard 30° pulse program (zg30), an acquisition time of 3 seconds, a relaxation delay (D1) of 2 seconds, and acquire 16–32 transients.
-
D₂O Exchange (Validation Step): Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad singlet at ~5.8 ppm will disappear, definitively validating it as the −NH2 group.
References
-
Asian Journal of Chemistry. "Synthesis and Antiinflammatory Activity of Some New Indolyl Substituted Quinazolin-4-(3H)-ones". Asian Pubs. URL: [Link]
-
Taylor & Francis. "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity". Tandfonline. URL: [Link]
-
Semantic Scholar. "New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents". Semantic Scholar. URL: [Link]
-
ResearchGate. "Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones". ResearchGate. URL: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. CAS 96498-79-2: 3-amino-6-bromoquinazolin-4(3H)-one [cymitquimica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 6-Aminoquinolin-4-ol|CAS 56717-02-3|RUO [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione | 24088-82-2 | Benchchem [benchchem.com]
